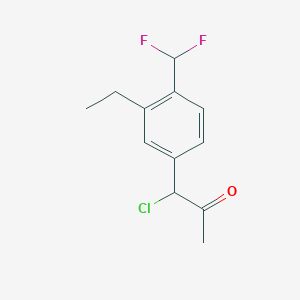
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, difluoromethyl group, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one typically involves the reaction of 4-(difluoromethyl)-3-ethylbenzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and difluoromethyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
- 1-Chloro-1,1-difluoro-3-(4-methylphenyl)sulfinylpropan-2-one
- 1-Chloro-1,1-difluoro-3-(4-methylphenyl)propan-2-one
Uniqueness: 1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-one is unique due to the presence of both a chloro group and a difluoromethyl group, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H13ClF2O |
|---|---|
Molecular Weight |
246.68 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-3-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O/c1-3-8-6-9(11(13)7(2)16)4-5-10(8)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
RMBUSOGVPZYLAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


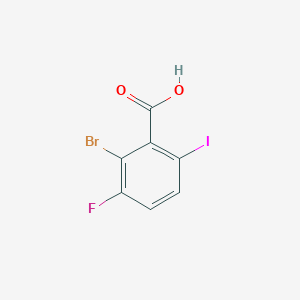
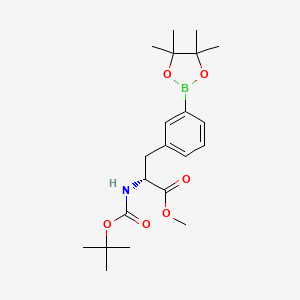
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)


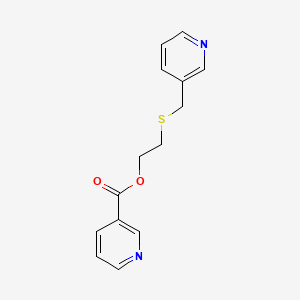
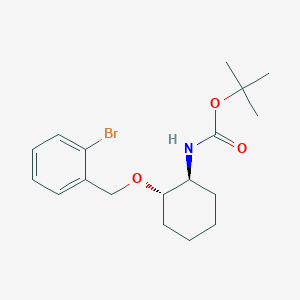

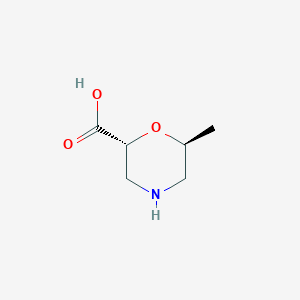

![1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B14040839.png)
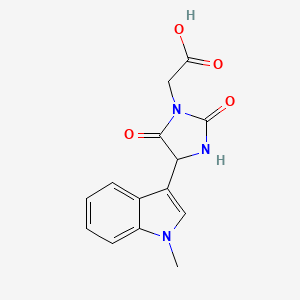
![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
